molecular formula C16H18BrClN4 B12253634 N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12253634
M. Wt: 381.7 g/mol
InChI Key: FZEGYAIYCIIPSX-UHFFFAOYSA-N
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Description

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, a piperidine ring, and a methylated amine group

Properties

Molecular Formula

C16H18BrClN4

Molecular Weight

381.7 g/mol

IUPAC Name

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C16H18BrClN4/c1-21(15-4-2-3-7-19-15)13-5-8-22(9-6-13)16-14(17)10-12(18)11-20-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3

InChI Key

FZEGYAIYCIIPSX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=C(C=N2)Cl)Br)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step reactions. One common route includes the following steps:

    Formation of the pyridine ring: Starting with 3-bromo-5-chloropyridine, the compound is subjected to nucleophilic substitution reactions to introduce the piperidine ring.

    Piperidine ring formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the bromine and chlorine substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), thiols (R-SH)

Major Products

    Oxidation: Corresponding oxides of the compound

    Reduction: Dehalogenated derivatives

    Substitution: Azide or thiol-substituted derivatives

Scientific Research Applications

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, in medicinal applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of both piperidine and methylated amine groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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